[(2H-1,3-benzodioxol-4-yl)methyl](hexyl)amine
Overview
Description
. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and properties.
Preparation Methods
The preparation of (2H-1,3-benzodioxol-4-yl)methylamine typically involves synthetic routes that include the reaction of safrole with hexylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
(2H-1,3-benzodioxol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2H-1,3-benzodioxol-4-yl)methylamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a model compound for studying amphetamine-like substances.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. As an amphetamine-like compound, it is believed to affect neurotransmitter systems, particularly by increasing the release of dopamine and norepinephrine. This interaction can lead to various physiological and psychological effects, making it a subject of interest in neuropharmacology research.
Comparison with Similar Compounds
(2H-1,3-benzodioxol-4-yl)methylamine can be compared with other similar compounds, such as:
Methamphetamine: Both compounds belong to the amphetamine class, but (2H-1,3-benzodioxol-4-yl)methylamine has a unique benzodioxolyl group that distinguishes it from methamphetamine.
MDMA (3,4-methylenedioxymethamphetamine): While MDMA also contains a methylenedioxy group, (2H-1,3-benzodioxol-4-yl)methylamine has a different substitution pattern, leading to distinct pharmacological properties.
Amphetamine: The basic structure of amphetamine is similar, but the presence of the benzodioxolyl and hexyl groups in (2H-1,3-benzodioxol-4-yl)methylamine imparts unique chemical and biological characteristics.
These comparisons highlight the uniqueness of (2H-1,3-benzodioxol-4-yl)methylamine and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-9-15-10-12-7-6-8-13-14(12)17-11-16-13/h6-8,15H,2-5,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJYFGLMJPGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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